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Executive Summary

The 4-methylazepan-4-ol scaffold represents a high-value "privileged structure” for modern
drug discovery. While 5- and 6-membered rings (pyrrolidines and piperidines) dominate
pharmaceutical libraries, the 7-membered azepane ring offers unique topological properties. It
bridges the gap between rigid small rings and flexible macrocycles, allowing for distinct binding
vectors in enzyme active sites and G-protein coupled receptors (GPCRS).

This guide focuses on the 4-methylazepan-4-ol core, which introduces a quaternary carbon
center at the C4 position. This structural feature serves two critical functions:

o Conformational Locking: The gem-disubstitution (methyl + hydroxyl) restricts the flexible
azepane ring into specific low-energy conformations (often twist-chair), reducing the entropic
penalty upon protein binding.

o The "Magic Methyl" Effect: The addition of the methyl group can significantly alter solubility
(logP) and metabolic stability without dramatically changing the overall molecular volume,
often leading to "activity cliffs" in SAR studies.
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Strategic Synthesis Protocol

The most robust route to 4-methylazepan-4-ol utilizes a nucleophilic addition to a ketone
strategy. While Ring-Closing Metathesis (RCM) is popular for de novo azepane construction,
the Grignard addition to a commercially available N-protected azepan-4-one is preferred for
scalability and reproducibility.

Core Protocol: Grighard Addition with Organocerium
Optimization

Rationale: Simple Grignard addition (MeMgBr) to azepan-4-ones can suffer from side reactions
like enolization (acting as a base rather than a nucleophile). To mitigate this, we employ
anhydrous Cerium(lll) Chloride (Luche-type conditions), which enhances the nucleophilicity of
the organometallic reagent while suppressing basicity.

Materials:

o Substrate:tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) [CAS: 188975-88-
4].

» Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).

o Additive: Cerium(lll) chloride (anhydrous). Note: Commercial CeCI3 heptahydrate must be
dried rigorously.

¢ Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:
e Drying CeCI3 (Critical Step):

o Place CeCI3-:7H20 (1.5 equiv) in a flame-dried Schlenk flask.

o Heat to 140°C under high vacuum (<0.1 mmHg) for 4 hours with stirring. The white powder
should become fine and free-flowing.

o Cool to room temperature (RT) under Argon.
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o Activation:

o Add anhydrous THF (0.5 M relative to substrate) to the dried CeClI3.

o Stir at RT for 2 hours to form a milky white suspension.

o Cool the suspension to -78°C (Dry ice/acetone bath).

o Organometallic Formation:

o Add MeMgBr (1.5 equiv) dropwise to the cold CeCI3 suspension.

o Stir at -78°C for 1 hour. This forms the organocerium species.

e Substrate Addition:

o Dissolve N-Boc-azepan-4-one (1.0 equiv) in minimum anhydrous THF.

o Add the ketone solution dropwise to the organocerium mixture at -78°C.

o Process Control: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (UV active)
should disappear.

o Workup:

o Quench the reaction at -78°C with saturated aqueous NH4CI.

o Allow to warm to RT.[1][2] Filter through a Celite pad to remove cerium salts (which can
form emulsions).

o Extract aqueous layer with EtOAc (3x).

o Wash combined organics with brine, dry over Na2S0O4, and concentrate.

o Purification:

o Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

o Yield Expectation: 85-92%.
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o Validation: 13C NMR should show a quaternary carbon signal ~70-75 ppm.

Derivatization & Library Generation|[3]

Once the core (1) is synthesized, it serves as a divergent building block. The orthogonal
reactivity of the tertiary alcohol (C4) and the secondary amine (N1, after deprotection) allows
for rapid library generation.
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Figure 1: Divergent synthesis workflow starting from the azepan-4-one precursor.

Protocol 2: N-Functionalization (Reductive Amination)

For CNS-targeted compounds, tertiary amines are often preferred over amides to maintain
basicity and improve blood-brain barrier (BBB) penetration.

o Deprotection: Treat the N-Boc core with 4N HCI in Dioxane (RT, 1h). Remove solvent in

vacuo to obtain the HCI salt.

o Free Basing (Optional but recommended): Pass through a SCX-2 (Strong Cation Exchange)
cartridge or wash with sat. NaHCO3.

e Reductive Amination:
o Mix Azepane amine (1.0 equiv) and Aldehyde (1.1 equiv) in Dichloromethane (DCM).

o Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1 drop).
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o Stir at RT for 12h.

o Result: N-alkylated 4-methylazepan-4-ol derivatives.

Medicinal Chemistry Applications
Case Study: Sigma-1 Receptor Ligands

Azepane derivatives have shown high affinity for Sigma-1 receptors, which are targets for
neuropathic pain and neurodegenerative disorders. The 4-methyl-4-hydroxy motif mimics the
binding profile of haloperidol metabolites but with a distinct scaffold.

» Design Logic: The hydrophobic methyl group occupies a specific lipophilic pocket (L2), while
the hydroxyl group can engage in H-bonding with Tyr103 or Asp126 in the receptor site.

» SAR Insight: Increasing the bulk at C4 (e.g., Ethyl vs Methyl) often decreases affinity due to
steric clash, making the Methyl variant the "Goldilocks" substituent.

Case Study: Peptidomimetics (Beta-Turn Inducers)

The 7-membered ring is conformationally more flexible than proline but can be locked.
Incorporating 4-methylazepan-4-ol into a peptide backbone (via the amine and a carboxylate
attached at C3 or C5) forces the peptide chain into a reverse turn (Beta-turn), stabilizing
secondary structures critical for protein-protein interaction (PPI) inhibitors.

Structural Activity Relationship (SAR) Logic

4-Methylazepan-4-ol
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Figure 2: SAR Logic demonstrating how specific structural features translate to biological utility.

Analytical Data & QC

For the synthesized N-Boc-4-methylazepan-4-ol:

] Expected Signal / .
Technique . Interpretation
Observation

The C4-Methyl group. Distinct

1H NMR Singlet ~1.20 ppm (3H)
from Boc-methyls (~1.45 ppm).
Quaternary Carbon (C-OH).
13C NMR Peak at ~70-75 ppm Disappearance of C=0 (~210
ppm).
Mass confirmation. Note:
Tertiary alcohols often
LC-MS [M+H]+ or [M+Na]+ _
dehydrate in MS source ([M-
18)).
O-H stretch. Absence of C=0
IR Broad band ~3400 cm-1 stretch (~1700 cm-1 for
ketone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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